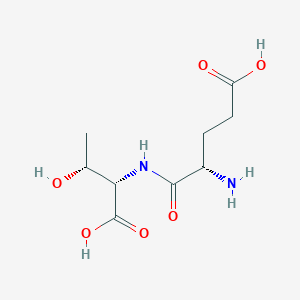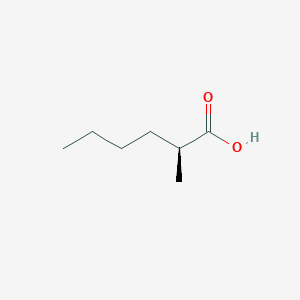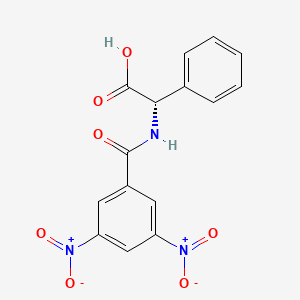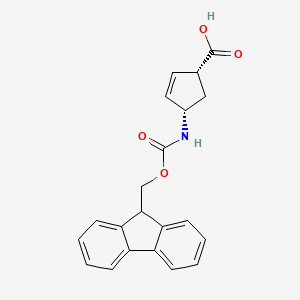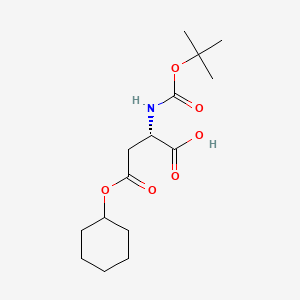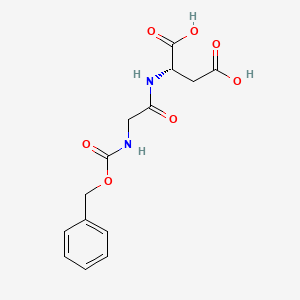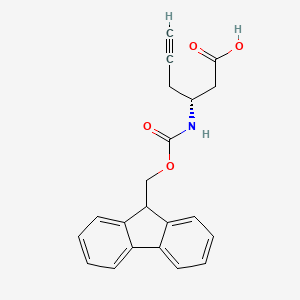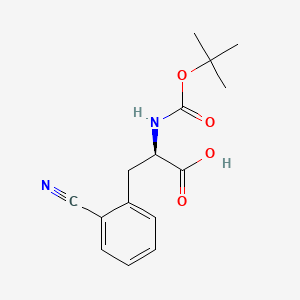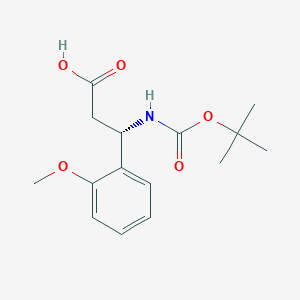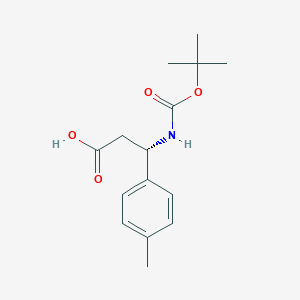
N-(2-phenylethyl)propan-2-amine
概要
説明
N-(2-Phenylethyl)propan-2-amine (NPEPA) is a monoamine compound with a variety of applications in the scientific research field. It is a structural analogue of the neurotransmitter dopamine, and is commonly used in laboratory experiments to study the effects of dopamine on various biochemical and physiological processes. NPEPA is also used in the synthesis of other compounds, such as the dopamine agonist quinpirole.
科学的研究の応用
Neurotoxic and Cardiotoxic Studies
- Study on Toxic Effects : Research conducted by Jeong et al. (2022) investigated the neurotoxic and cardiotoxic effects of synthetic phenylethylamines. The study focused on the safety of the nervous and cardiovascular systems by assessing toxicity in mice and rats. Results indicated harmful effects on nerves and hearts, with side effects like increased spontaneous motion and body temperature, and reduced motor coordination (Jeong et al., 2022).
Analytical Toxicology
- Toxicokinetics of NBOMe Derivatives : A study by Richter et al. (2019) involved toxicokinetic analysis of N-(2-Methoxybenzyl)-substituted phenethylamines (NBOMe analogues). It investigated phase I and II metabolism, plasma protein binding, and detectability in standard urine screening, using mass spectrometry-based techniques. This research is crucial for forensic and clinical toxicology for identifying substance abuse and intoxication (Richter et al., 2019).
Chemical Synthesis
- Transfer Hydrogenation of Imines : Samec and Bäckvall (2002) studied the transfer hydrogenation of various imines to corresponding amines using propan-2-ol in benzene. This research highlights the efficiency of the reaction, which is significant for synthetic chemistry applications (Samec & Bäckvall, 2002).
Molecular Binding Studies
- Binding of 2-Phenylethylamine with β-Cyclodextrin : An experimental study focused on synthesizing 2-phenylethylamine and its molecular binding with β-cyclodextrin. This work is relevant in pharmacological practices for increasing the stability of amines and their targeted transport in the body (2023).
Photodegradation Studies
- Indirect Photodegradation of Amine Drugs : A study by Chen et al. (2009) investigated the photodegradation of amine drugs like primary, secondary, and tertiary amines in aqueous solution under simulated sunlight. The research is significant for understanding the environmental fate of amine drugs (Chen et al., 2009).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds, such as amphetamines and their derivatives, are known to interact with various neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic systems .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other phenethylamines, which typically work by increasing the concentration of certain neurotransmitters in the nervous system .
Biochemical Pathways
Phenethylamines typically affect pathways related to the synthesis, release, and reuptake of various neurotransmitters .
Pharmacokinetics
It’s known that the compound is soluble in ethanol, methanol, and chloroform but is practically insoluble in water. This could potentially impact its bioavailability.
Result of Action
Similar compounds are known to have significant effects on neurotransmitter systems, potentially leading to changes in mood, cognition, and behavior .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-phenylethyl)propan-2-amine. For instance, the compound’s solubility characteristics suggest that it may be more effective in certain environments (e.g., where ethanol, methanol, or chloroform are present) compared to others (e.g., aqueous environments).
生化学分析
Biochemical Properties
N-(2-phenylethyl)propan-2-amine plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, significantly influencing their function . For instance, it has been reported to interact with transaminases, a class of enzymes that catalyze the transfer of an amino group from one molecule to another . The nature of these interactions is complex and often involves changes in the conformation and activity of the interacting proteins .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in the context of transaminase activity, this compound can influence the synthesis of certain amino acids, thereby affecting protein synthesis and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it can bind to transaminases and modulate their activity, leading to changes in the synthesis of certain amino acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This can be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . For example, it can influence the activity of transaminases, thereby affecting the metabolism of certain amino acids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues can be influenced by various factors. These could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation
Subcellular Localization
The subcellular localization of this compound can influence its activity or function. This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles
特性
IUPAC Name |
N-(2-phenylethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPAEWJKFXEUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436223 | |
| Record name | N-(2-phenylethyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52007-97-3 | |
| Record name | N-(2-phenylethyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




